4-Fluoro-2-methoxy-N,N-dimethylbenzamide
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Overview
Description
4-Fluoro-2-methoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol It is characterized by the presence of a fluorine atom, a methoxy group, and a dimethylbenzamide moiety
Preparation Methods
The synthesis of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxybenzoic acid and N,N-dimethylamine.
Reaction Conditions: The carboxylic acid group of 4-fluoro-2-methoxybenzoic acid is first activated using a coupling reagent like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
Amidation: The acyl chloride is then reacted with N,N-dimethylamine under basic conditions to yield this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Fluoro-2-methoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-2-methoxy-N,N-dimethylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system due to its ability to cross the blood-brain barrier.
Organic Synthesis: The compound serves as a building block for creating novel organic molecules with unique properties, such as increased stability and altered electronic characteristics.
Material Science: Research has shown that incorporating this compound into materials can enhance their resistance to degradation and improve their performance in various applications.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atom can significantly alter the biological activity of the compound, making it a valuable tool in drug discovery and development. It is particularly investigated for its role in modifying the pharmacological profile of lead compounds, especially in the design of CNS-active drugs.
Comparison with Similar Compounds
4-Fluoro-2-methoxy-N,N-dimethylbenzamide can be compared with other similar compounds such as:
4-Fluoro-N,N-dimethylbenzamide: Lacks the methoxy group, which can influence its reactivity and biological activity.
4-Bromo-2-fluoro-N,N-dimethylbenzamide:
The presence of the methoxy group in this compound makes it unique, as it can participate in additional chemical reactions and influence the compound’s overall stability and reactivity.
Properties
IUPAC Name |
4-fluoro-2-methoxy-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-12(2)10(13)8-5-4-7(11)6-9(8)14-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXAHKFNYRRYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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